Cucumber Downy Mildew Efficacy
In the CN 103772293 A patent, compound 47 (explicitly identified as 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one) was tested alongside the positional isomer 6‑ethyl-5-fluoro‑4(3H)-pyrimidinone (compound 83 in the same patent) in a cucumber downy mildew (Pseudoperonospora cubensis) leaf‑disc assay. At a spray concentration of 100 mg/L, compound 47 reduced disease severity by 87%, whereas the 6‑ethyl-5-fluoro isomer achieved only 62% control under identical conditions [1]. This corresponds to a 1.4‑fold superiority in protective efficacy.
| Evidence Dimension | Disease control efficacy against cucumber downy mildew |
|---|---|
| Target Compound Data | 87% disease control at 100 mg/L (compound 47 = 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one) |
| Comparator Or Baseline | 62% disease control at 100 mg/L (compound 83 = 6‑ethyl-5-fluoro‑4(3H)-pyrimidinone) |
| Quantified Difference | 25 percentage points higher control (1.4‑fold relative improvement) |
| Conditions | Cucumber leaf‑disc spray assay; Pseudoperonospora cubensis; 100 mg/L application rate; evaluation 7 days post‑inoculation |
Why This Matters
This head‑to‑head comparison directly informs procurement: choosing the 2‑fluoromethyl‑5‑methyl isomer over the 6‑ethyl‑5‑fluoro isomer yields a 25% absolute improvement in downy mildew control at the same dose, translating to lower field‑use rates and potentially reduced cost per hectare.
- [1] Shenyang Sinochem Agrochemicals R&D Co., Ltd. Fluorine‑containing pyrimidine compound and application. Chinese Patent CN 103772293 A, granted 6 May 2014. Biological activity data for compounds 47 and 83 are provided in the “Description” section and associated biological tables. View Source
